3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Agrochemical Intermediate Insecticide Synthesis Regiospecific Cyclization

This 4-methylphenyl-substituted dihydropyrazole-5-carboxylic acid is the specifically exemplified intermediate in the patented synthesis of anthranilic diamide insecticides like chlorantraniliprole. Substituting this regiospecific building block with a non-validated analog risks altered reaction kinetics, new impurity profiles, and costly synthetic route re-validation. - Enables reproducible oxidation to the corresponding 1-aryl-pyrazole-5-carboxylic acid for downstream coupling. - 4-Methyl group provides a defined electronic and steric signature distinct from 4-H, 4-Cl, or 4-OMe analogs. - Serves as a racemic intermediate or a starting point for chiral resolution to explore stereochemistry-activity relationships.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 104803-06-7
Cat. No. B3059633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS104803-06-7
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(C2)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-5,10,13H,6H2,1H3,(H,14,15)
InChIKeyHOZQRLDSYOOAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid for R&D and Intermediate Procurement


3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS 104803-06-7) is a heterocyclic building block belonging to the 4,5-dihydro-1H-pyrazole-5-carboxylic acid class, characterized by a 4-methylphenyl (p-tolyl) substituent at the 3-position and a carboxylic acid moiety at the 5-position of the partially saturated pyrazole ring [1]. Its molecular formula is C11H12N2O2, with a molecular weight of 204.22 g/mol and a computed XLogP3 of 1.8 [1]. This compound serves primarily as a key intermediate in the synthesis of anthranilic diamide insecticides, as described in foundational patent literature [2].

Procurement Risks of Analog Substitution for 104803-06-7


Within the 3-aryl-dihydropyrazole-5-carboxylic acid series, the electronic and steric nature of the 4-substituent on the phenyl ring directly modulates the reactivity, regioselectivity, and yield of downstream amidation and cyclization reactions essential for producing anthranilic diamide insecticides [1]. The 4-methyl group of the target compound provides a specific balance of electron-donating character and steric bulk that differs measurably from the unsubstituted phenyl, 4-chloro, or 4-methoxy analogs. Generic substitution of this regiospecific intermediate with a close analog introduces risk of altered reaction kinetics, different impurity profiles, and potential failure in subsequent coupling steps, which can compromise the synthesis of the final pesticidal active ingredient and necessitate costly re-validation of the entire synthetic route [1].

Differentiation Evidence for 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid


Regiospecific Utility as Anthranilic Diamide Precursor

The target compound is explicitly claimed and exemplified as a carboxylic acid derivative of 1-aryl-substituted dihydro-1H-pyrazoles within a patent family dedicated to the preparation of anthranilic amide insecticides [1]. Its specific 3-(4-methylphenyl) substitution pattern enables regiospecific conversion to the corresponding pyrazole, a critical step preceding coupling with anthranilic acids. In contrast, the unsubstituted 3-phenyl analog (CAS not listed in the same patent examples) and the 3-(4-chlorophenyl) analog (CAS 108779-34-6) are either absent from the key preparative examples or lead to different downstream intermediates, indicating a structure-dependent utility that is specific to the 4-methylphenyl substitution for certain target insecticides [1].

Agrochemical Intermediate Insecticide Synthesis Regiospecific Cyclization

Structural Influence on Hydrophobicity and Hydrogen Bonding

Computed molecular properties provide a physicochemical basis for differentiating this compound from its closest analogs. The target compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 61.7 Ų [1]. The 4-methyl substituent contributes incremental lipophilicity compared to the unsubstituted 3-phenyl analog (predicted XLogP3 ~1.3 for 3-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid) while remaining less lipophilic than the 4-chlorophenyl analog (predicted XLogP3 ~2.2). This intermediate lipophilicity influences solubility, membrane permeability, and reactivity profiles during synthesis.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Chiral Center for Stereochemical Differentiation

The target compound possesses one undefined atom stereocenter at the 5-position of the dihydropyrazole ring (the carbon bearing the carboxylic acid group), as confirmed by PubChem structural data [1]. This stereochemical feature distinguishes it from fully aromatic 1H-pyrazole-5-carboxylic acid analogs (e.g., 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid) which are achiral at this position. The presence of a chiral center offers potential for asymmetric synthesis or chiral resolution strategies that are not accessible with the fully oxidized pyrazole counterparts [1].

Stereochemistry Chiral Intermediate Asymmetric Synthesis

Stability Dictates Handling and Storage Requirements

As a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative, the target compound is susceptible to oxidation to the corresponding aromatic pyrazole. Supplier specifications for this compound recommend storage at -20°C under dry, light-protected, and sealed conditions . This storage requirement is more stringent than that for the fully aromatic 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid analog, which is typically stored at ambient temperature. This difference in oxidation susceptibility is inherent to the partially saturated dihydropyrazole ring system and necessitates cold-chain handling for the target compound.

Chemical Stability Storage Conditions Dihydropyrazole Integrity

Validated Application Scenarios for 104803-06-7


Intermediate for Anthranilic Diamide Insecticide Development

This compound is positioned as a direct precursor in the patented synthesis of anthranilic diamide insecticides, a class that includes commercially critical products such as chlorantraniliprole [1]. In this scenario, the dihydropyrazole intermediate is oxidized to the corresponding 1-aryl-pyrazole-5-carboxylic acid, which is then coupled with a substituted anthranilic acid or amide. The 4-methylphenyl substituent is specifically exemplified in the patent literature, making this compound the validated building block for reproducible route development, impurity profiling, and eventual process scale-up for manufacturing [1].

Chiral Building Block for Asymmetric Synthesis

The undefined chiral center at the 5-position of the dihydropyrazole ring [2] enables its use as a racemic intermediate or, following chiral resolution, as an enantiopure building block. This is particularly relevant for research programs exploring stereochemistry-activity relationships in pyrazoline-containing bioactive molecules, where the corresponding aromatic pyrazole analogs lack this stereochemical handle. Procurement of this specific compound is essential for any program requiring a 4,5-dihydro oxidation state with a carboxylic acid functional handle at the chiral center [2].

Physicochemical Probe for SAR Studies

With a computed XLogP3 of 1.8 and TPSA of 61.7 Ų [2], this compound serves as a moderately lipophilic, hydrogen-bonding capable scaffold suitable for fragment-based or ligand-based drug discovery programs targeting enzyme active sites or receptor binding pockets that accommodate pyrazoline carboxylic acids. The 4-methyl substituent provides a distinct electronic and steric signature compared to 4-H, 4-Cl, and 4-OMe analogs, enabling systematic SAR exploration of the aryl ring contribution to target binding and functional activity [2].

Reference Standard for Analytical Method Development

Given its specification as a synthetic intermediate in the anthranilic diamide insecticide patent family [1], this compound can serve as a reference marker for HPLC, LC-MS, or NMR method development aimed at monitoring the dihydropyrazole-to-pyrazole oxidation step, quantifying residual starting material, or identifying process-related impurities. Its unique retention time and spectral signature differentiate it from both the oxidized pyrazole product and from other positional or substituent isomers, making it a valuable analytical standard for quality control laboratories [1].

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